(2-Trifluoromethyl-2H-pyrazol-3-yl)-methanol
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Overview
Description
(2-Trifluoromethyl-2H-pyrazol-3-yl)-methanol is an organic compound characterized by the presence of a trifluoromethyl group attached to a pyrazole ring, which is further connected to a methanol moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2-Trifluoromethyl-2H-pyrazol-3-yl)-methanol typically involves the reaction of 2-trifluoromethyl-2H-pyrazole with formaldehyde under controlled conditions. The reaction is usually carried out in the presence of a base, such as sodium hydroxide, to facilitate the formation of the methanol derivative. The reaction conditions, including temperature and reaction time, are optimized to achieve high yields and purity of the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The use of automated reactors and precise control of reaction parameters ensures consistent quality and efficiency. Additionally, purification steps such as distillation or recrystallization are employed to obtain the compound in its pure form.
Chemical Reactions Analysis
Types of Reactions
(2-Trifluoromethyl-2H-pyrazol-3-yl)-methanol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form the corresponding aldehyde or carboxylic acid.
Reduction: The compound can be reduced to form derivatives with different functional groups.
Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like amines or thiols can be employed under basic conditions.
Major Products Formed
Oxidation: Formation of (2-Trifluoromethyl-2H-pyrazol-3-yl)-formaldehyde or (2-Trifluoromethyl-2H-pyrazol-3-yl)-carboxylic acid.
Reduction: Formation of (2-Trifluoromethyl-2H-pyrazol-3-yl)-methane.
Substitution: Formation of various substituted pyrazole derivatives.
Scientific Research Applications
Chemistry
In chemistry, (2-Trifluoromethyl-2H-pyrazol-3-yl)-methanol is used as a building block for the synthesis of more complex molecules
Biology and Medicine
In the field of biology and medicine, this compound is investigated for its potential as a pharmacophore in drug design. The trifluoromethyl group is known to improve the metabolic stability and bioavailability of pharmaceutical agents, making this compound a valuable scaffold for developing new drugs.
Industry
Industrially, this compound is used in the production of specialty chemicals and materials. Its incorporation into polymers and coatings can impart desirable properties such as increased hydrophobicity and chemical resistance.
Mechanism of Action
The mechanism of action of (2-Trifluoromethyl-2H-pyrazol-3-yl)-methanol depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity through binding interactions. The trifluoromethyl group can enhance the compound’s binding affinity and selectivity, while the pyrazole ring can participate in hydrogen bonding and other interactions.
Comparison with Similar Compounds
Similar Compounds
- (2-Trifluoromethyl-2H-pyrazol-3-yl)-methanamine
- (2-Trifluoromethyl-2H-pyrazol-3-yl)-ethanol
- (2-Trifluoromethyl-2H-pyrazol-3-yl)-acetaldehyde
Uniqueness
(2-Trifluoromethyl-2H-pyrazol-3-yl)-methanol is unique due to the presence of both a trifluoromethyl group and a hydroxyl group attached to the pyrazole ring. This combination of functional groups imparts distinct chemical and physical properties, making it a versatile compound for various applications.
Properties
IUPAC Name |
[2-(trifluoromethyl)pyrazol-3-yl]methanol |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H5F3N2O/c6-5(7,8)10-4(3-11)1-2-9-10/h1-2,11H,3H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PHYQWJJIOBPDHV-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(N(N=C1)C(F)(F)F)CO |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H5F3N2O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
166.10 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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